Biphenyl-2,5-dicarboxylic acid

Description

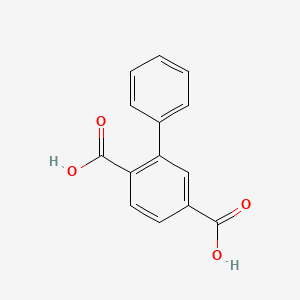

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylterephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)10-6-7-11(14(17)18)12(8-10)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZJLXSVGVDPMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Biphenyl 2,5 Dicarboxylic Acid

The synthesis of biphenyl-2,5-dicarboxylic acid can be achieved through various chemical reactions. Key methodologies include the oxidation of a precursor and cross-coupling reactions to construct the biphenyl (B1667301) framework.

One of the primary methods for synthesizing this compound is the liquid-phase catalytic oxidation of 2,5-dimethylbiphenyl. researchgate.net This process involves the use of a catalyst system, typically in an acidic solvent, to facilitate the oxidation of the methyl groups to carboxylic acid groups. The reaction conditions, such as temperature, catalyst composition, and reagent concentrations, are critical factors that influence the reaction's efficiency and yield. researchgate.net

A common catalytic system for this type of oxidation involves a mixture of cobalt, manganese, and bromine compounds. google.com The reaction is generally carried out in an acidic solvent, such as acetic acid, at elevated temperatures, typically between 150 to 210°C, in the presence of an oxidizing medium. google.com Research has shown that this method can yield a high percentage of the desired biphenyldicarboxylic acid. google.com

Another powerful and versatile method for constructing the biphenyl skeleton is the Suzuki-Miyaura cross-coupling reaction. scirp.orgnih.gov This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. scirp.orgnih.gov For the synthesis of this compound, this could involve the reaction of a suitably substituted bromobenzoic acid with a phenylboronic acid derivative, or vice-versa. The reaction is typically carried out in the presence of a palladium catalyst and a base. researchgate.net An "inverse" biphasic modification of the Suzuki coupling has been developed where the reactants and products are in an aqueous phase and the palladium catalyst is in an organic phase, facilitated by a phase transfer catalyst. scirp.org This approach allows for easier separation and recycling of the catalyst. scirp.org

| Synthetic Method | Starting Materials | Catalyst/Reagents | Key Conditions |

| Liquid-Phase Oxidation | 2,5-Dimethylbiphenyl | Cobalt, Manganese, Bromine catalyst system, Oxidizing medium | Acetic acid solvent, 150-210°C |

| Suzuki-Miyaura Coupling | Halobenzoic acid and Aryl boronic acid | Palladium catalyst, Base (e.g., K₂CO₃), Phase Transfer Catalyst (optional) | Biphasic system (optional), Room temperature to elevated temperatures |

Purification and Isolation Techniques for Biphenyl 2,5 Dicarboxylic Acid

Following the synthesis, the crude biphenyl-2,5-dicarboxylic acid product must be purified to remove impurities, unreacted starting materials, and byproducts. Common impurities can include partially oxidized intermediates such as formylbiphenylcarboxylic acid. wipo.int Standard laboratory and industrial purification techniques are employed to achieve high purity.

A widely used method for the purification of solid organic compounds is recrystallization . This technique relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial for effective purification.

Another effective purification strategy involves the chemical derivatization of the dicarboxylic acid. wipo.int The crude biphenyldicarboxylic acid product can be reacted with an alcohol under conditions that promote esterification. wipo.int This converts the dicarboxylic acid and acidic impurities into their corresponding esters. The resulting biphenyldicarboxylic acid diester can then be separated from the other components by crystallization. wipo.int This separation is often more efficient due to the different crystallization properties of the ester compared to the original acid. Following isolation, the purified diester can be hydrolyzed back to the pure biphenyldicarboxylic acid if required.

For separation on a smaller scale or for analytical purposes, column chromatography can be utilized. This method separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase (solvent) is passed through the column.

Extraction is another fundamental technique used in the work-up procedure following synthesis. It is used to separate the desired product from the reaction mixture based on its solubility in two immiscible liquid phases, often an organic solvent and an aqueous solution. The pH of the aqueous phase can be adjusted to selectively extract acidic or basic compounds.

| Purification Technique | Principle | Typical Application |

| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Primary purification of the solid crude product. |

| Esterification followed by Crystallization | Conversion to a diester derivative which has different solubility and crystallization properties, allowing for separation from impurities. wipo.int | Removal of acidic impurities like formylbiphenylcarboxylic acid. wipo.int |

| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase. | Small-scale purification and isolation of high-purity samples. |

| Extraction | Separation based on the differential solubility of the compound in two immiscible liquid phases. | Initial work-up of the reaction mixture to separate the product from catalysts and water-soluble byproducts. |

Advanced Structural and Spectroscopic Elucidation of Biphenyl 2,5 Dicarboxylic Acid and Its Assemblies

Vibrational Spectroscopic Analysis for Biphenyl-2,5-dicarboxylic Acid

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the energy levels associated with the stretching, bending, and torsional motions of the molecule's covalent bonds. These methods are highly sensitive to the local chemical environment and conformation of the molecule.

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule. For this compound, the most prominent features arise from the carboxylic acid groups. A very broad absorption band is typically observed in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band. In the dimeric, hydrogen-bonded state common in the solid phase, this band typically appears around 1710 cm⁻¹. researchgate.net If the molecule is in a monomeric form, this absorption shifts to a higher wavenumber, approximately 1760 cm⁻¹. researchgate.net

The aromatic nature of the biphenyl (B1667301) backbone contributes to several other characteristic absorptions. The C-H stretching vibrations of the aromatic rings are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings typically result in a series of absorptions in the 1450–1600 cm⁻¹ region. The substitution pattern on the phenyl rings also influences the C-H out-of-plane bending vibrations, which can provide further structural information.

While a specific, publicly available IR spectrum for this compound is not readily found, data for its isomers, such as 2-biphenylcarboxylic acid and 2,2'-biphenyldicarboxylic acid (diphenic acid), provide valuable comparative information. nist.govchemicalbook.comnist.gov For instance, the gas-phase IR spectrum of 2-biphenylcarboxylic acid shows characteristic absorptions for the carboxylic acid group. nist.gov In the context of metal-organic frameworks (MOFs), the IR spectra of materials synthesized with functionalized biphenyldicarboxylic acid derivatives confirm the presence of the carboxylate linkers. rsc.org

Table 1: Typical Infrared Absorption Bands for Biphenyl Carboxylic Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500–3300 | Broad | Very characteristic of carboxylic acids. researchgate.net |

| C-H Stretch (Aromatic) | >3000 | Medium to Weak | |

| C=O Stretch (Carboxylic Acid Dimer) | ~1710 | Strong | Position is sensitive to hydrogen bonding. researchgate.net |

| C=C Stretch (Aromatic) | 1450–1600 | Medium to Strong | A series of bands is often observed. |

| C-O Stretch (Carboxylic Acid) | 1200–1300 | Medium | |

| O-H Bend (Carboxylic Acid) | ~1400 | Medium |

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the biphenyl backbone. The C=C stretching vibrations of the aromatic rings and the biphenyl inter-ring C-C stretch are typically strong in the Raman spectrum.

The conformation of the biphenyl unit, specifically the dihedral angle between the two phenyl rings, can be probed using Raman spectroscopy. Changes in this angle, which are influenced by steric hindrance from the substituents and by intermolecular interactions in the solid state, can lead to shifts in the vibrational frequencies of the ring modes. For instance, studies on biphenyl and its derivatives have shown that specific Raman peaks can be used to distinguish between different isomers based on their unique vibrational signatures. jlu.edu.cn

Table 2: Expected Raman Active Modes for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | ~3060 | Strong | |

| Carbonyl C=O Stretch | ~1650-1700 | Medium to Weak | Often weaker in Raman than in IR. |

| Aromatic Ring C=C Stretch | ~1600, ~1580 | Strong | Characteristic of the phenyl rings. |

| Inter-ring C-C Stretch | ~1280 | Strong | Sensitive to the dihedral angle of the biphenyl unit. jlu.edu.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the connectivity and three-dimensional structure of a molecule in both solution and the solid state.

In solution, ¹H and ¹³C NMR spectroscopy can confirm the molecular structure of this compound by identifying the number and types of chemically distinct protons and carbon atoms. The acidic protons of the two carboxyl groups are expected to give a broad singlet in the ¹H NMR spectrum, typically in the downfield region around 10-13 ppm, although its position and broadness are highly dependent on the solvent and concentration. researchgate.net

The aromatic region of the ¹H NMR spectrum would be complex due to the substitution pattern. For the phenyl ring bearing two substituents (at positions 2 and 5), three distinct proton signals would be expected. The other phenyl ring would show signals corresponding to its five protons, though some may overlap. The chemical shifts and coupling constants (J-values) between adjacent protons would provide definitive information about the substitution pattern.

In the ¹³C NMR spectrum, the carbon atoms of the two carboxyl groups would appear at the downfield end of the spectrum, typically between 165 and 185 ppm. researchgate.net The aromatic carbons would resonate in the range of approximately 120-150 ppm. The number of distinct signals would reflect the symmetry of the molecule. Due to the unsymmetrical substitution, all 14 carbon atoms of the biphenyl dicarboxylic acid framework are expected to be chemically non-equivalent, leading to 14 distinct signals.

While complete NMR data for this compound is scarce in the literature, data for isomers such as 2-biphenylcarboxylic acid chemicalbook.comchemicalbook.com and 4-biphenylcarboxylic acid nih.gov are available and provide a basis for predicting the spectral features.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 185 | ¹H signal is often broad. researchgate.net |

| Aromatic C-H | 7.0 - 8.5 | 120 - 140 | Complex splitting patterns are expected. |

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and packing of molecules in the solid phase, such as in crystalline powders or within metal-organic frameworks (MOFs). Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. Techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS) are employed to obtain high-resolution spectra.

For materials based on this compound, ¹³C CP/MAS NMR can be used to study the local environment of the carbon atoms. It can distinguish between different polymorphs (different crystal packing arrangements) of the pure compound, as these will result in different chemical shifts for the carbon atoms.

In the context of MOFs, ssNMR is invaluable. It can confirm the successful incorporation of the this compound linker into the framework. Furthermore, it can provide information on the coordination of the carboxylate groups to the metal centers and can detect the presence of guest molecules within the pores of the framework. For example, studies on MOFs constructed from other biphenyldicarboxylic acid derivatives have used ssNMR to characterize the framework structure and confirm the ligand-to-metal ratio. rsc.orgrsc.org

Advanced, multi-dimensional NMR experiments provide deeper insights into the molecular structure and dynamics.

COSY (Correlation Spectroscopy): A 2D NMR technique that reveals proton-proton couplings. For this compound, COSY would be instrumental in assigning the signals in the complex aromatic region by showing which protons are on adjacent carbons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These 2D experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals protons that are close in space, even if they are not directly bonded. For this compound, NOESY can provide information about the through-space interactions between the protons of the two phenyl rings, which can help to determine the preferred conformation (the dihedral angle) in solution.

Dynamic NMR (DNMR): The rotation around the C-C single bond connecting the two phenyl rings is often restricted at room temperature due to steric hindrance from the substituents. DNMR studies, which involve recording spectra at different temperatures, can be used to measure the energy barrier for this rotation. By analyzing the changes in the line shapes of the NMR signals as a function of temperature, the rate of rotation and the activation energy for this dynamic process can be determined.

While specific applications of these advanced techniques to this compound are not widely reported, they are standard methods for the complete structural elucidation of organic molecules of similar complexity. ajgreenchem.com

X-ray Diffraction Analysis of this compound and Its Co-crystals

X-ray diffraction (XRD) is a cornerstone technique for the structural elucidation of crystalline materials. It provides definitive information on the atomic arrangement within a crystal lattice, bond lengths, bond angles, and the nature of intermolecular interactions. For this compound and its assemblies, both single-crystal and powder XRD methods are indispensable for a comprehensive structural understanding.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

For derivatives like 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylic acid, SC-XRD reveals a non-planar molecular geometry due to the steric hindrance imposed by the substituents. researchgate.net This technique is also crucial for mapping the supramolecular architecture. It elucidates how individual molecules of this compound assemble into larger, ordered structures through non-covalent interactions. For instance, in co-crystals of the related biphenyl-4,4'-dicarboxylic acid, SC-XRD has shown the formation of one-dimensional zigzag chains via O–H···N hydrogen bonds, which are further connected into two-dimensional sheets. researchgate.net Similarly, studies on pyridine-2,5-dicarboxylic acid N-oxide, an analogue, have identified recurring supramolecular synthons, such as the R₂²(8) hydrogen-bonded dimer, which are fundamental to its crystal engineering. mdpi.com

The data obtained from SC-XRD analysis, such as lattice parameters and space group, provide a definitive structural fingerprint of the compound.

Table 1: Example of Single-Crystal X-ray Diffraction Data for a Biphenyl Dicarboxylic Acid Derivative This table presents representative data for a related compound, biphenyl-2,2'-dicarboxylic acid-2-methyl ester, to illustrate the outputs of SC-XRD analysis.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₅H₁₂O₄ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 12.377(5) | researchgate.net |

| b (Å) | 8.082(3) | researchgate.net |

| c (Å) | 14.048(6) | researchgate.net |

| β (°) | 114.410(6) | researchgate.net |

| Volume (ų) | 1279.3(9) | researchgate.net |

Powder X-ray Diffraction for Phase Purity and Structural Confirmation of Bulk Materials

While single-crystal XRD provides detailed information from a perfect crystal, powder X-ray diffraction (PXRD) is essential for analyzing bulk, polycrystalline samples. rsc.org This non-destructive technique is critical for confirming the phase purity of a synthesized batch of this compound, ensuring that no unintended polymorphs or impurities are present. chemrxiv.orgresearchgate.net

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline phase. acs.org By comparing the experimental PXRD pattern of a newly synthesized sample to a reference pattern calculated from single-crystal data or a standard database, one can confirm its structural identity and purity. nih.gov This is particularly important in the synthesis of materials derived from this compound, such as metal-organic frameworks (MOFs), where confirmation of the desired crystalline phase is crucial for its functional properties. sigmaaldrich.comrsc.org

Table 2: Information Obtained from Powder X-ray Diffraction Analysis

| Information Type | Description | Relevance |

|---|---|---|

| Phase Identification | Matches the experimental diffraction pattern to known patterns in databases. | Confirms the identity of the synthesized this compound or its derived material. |

| Phase Purity | Detects the presence of peaks from other crystalline phases. researchgate.net | Ensures the sample is a single, pure phase, which is critical for consistent properties. |

| Lattice Parameters | Refines the unit cell dimensions from the peak positions. | Provides information on structural changes due to factors like temperature or guest molecule inclusion. |

| Crystallite Size | Estimates the average size of the crystalline domains from peak broadening. | Influences the material's physical properties, such as solubility and reactivity. |

| Structural Fingerprint | Provides a unique pattern characteristic of the specific crystal structure. acs.org | Used for quality control and to track structural transformations. |

Crystal Packing and Intermolecular Interactions in this compound Structures

The solid-state structure of this compound is governed by a network of intermolecular interactions that dictate how the molecules pack together in the crystal lattice. The most significant of these are hydrogen bonds, which are highly directional and play a primary role in forming predictable supramolecular motifs.

Given the presence of two carboxylic acid groups, the formation of hydrogen-bonded dimers is a highly probable and dominant motif. washington.edu In this arrangement, two molecules are linked via a pair of O–H···O hydrogen bonds, creating a stable cyclic structure. These dimeric units can then act as building blocks, further assembling into extended chains or sheets. researchgate.net For example, in the crystal structure of 2,2′-Bipyridine-5,5′-dicarboxylic acid, intermolecular O–H···O hydrogen bonds link molecules into one-dimensional chains.

Table 3: Key Intermolecular Interactions in Biphenyl Dicarboxylic Acid Crystal Structures

| Interaction Type | Donor/Acceptor Groups | Typical Role in the Structure |

|---|---|---|

| Strong Hydrogen Bond | O-H···O (Carboxyl-Carboxyl) | Formation of robust centrosymmetric dimers, the primary supramolecular synthon. washington.edu |

| Moderate Hydrogen Bond | O-H···N (Carboxyl-Pyridine) | Key interaction in the formation of co-crystals and salts with nitrogenous bases. researchgate.net |

| Weak Hydrogen Bond | C-H···O (Aromatic C-H and Carbonyl O) | Stabilizes the packing of chains and sheets, providing additional cohesion. researchgate.net |

| π-π Stacking | Phenyl Ring···Phenyl Ring | Contributes to the packing efficiency by arranging aromatic cores in parallel or offset geometries. |

Mass Spectrometric Approaches for Structural Confirmation of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing essential information about a molecule's weight and structure. For this compound and its derivatives, MS is routinely used for structural confirmation and purity assessment. sigmaaldrich.com

Different ionization techniques can be employed. Electron Ionization (EI) is a hard ionization method that often leads to extensive fragmentation. The resulting mass spectrum displays a molecular ion peak ([M]⁺), confirming the molecular weight, along with a series of fragment ion peaks that provide a structural fingerprint. rsc.org This fragmentation pattern can help distinguish between isomers.

For more fragile molecules or for analyses from liquid solutions, soft ionization techniques like Electrospray Ionization (ESI) are preferred. ESI-MS typically shows a prominent pseudomolecular ion, such as the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments with high confidence. sigmaaldrich.com

Table 4: Representative Mass Spectrometric Data for a Biphenyl Carboxylic Acid Derivative This table shows example data for a related compound to illustrate the outputs of MS analysis.

| Ionization Mode | Compound | Observed Ion (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| ESI (-) | 4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid derivative | 251.31 | [M-H]⁻ | |

| EI (+) | 2-Ethynylbiphenyl-4,4'-dicarboxylic acid | 266 | [M]⁺ | sigmaaldrich.com |

| ESI (-) | 4'-Benzyloxy-[1,1'-biphenyl]-2-carboxylic acid derivative | 343.14 | [M-H]⁻ |

Electron Microscopy for Morphological Characterization of this compound-Derived Materials

This compound serves as a critical organic linker in the synthesis of advanced materials, most notably metal-organic frameworks (MOFs) and coordination polymers. Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for characterizing the morphology and ultrastructure of these materials, which are directly linked to their performance in applications like catalysis and gas storage.

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the bulk material. washington.edu It provides information on the size, shape distribution, and surface texture of the crystals or particles. For instance, SEM images of a Bi-MOF synthesized using a dicarboxylic acid linker revealed a network framework with numerous hollows, which is advantageous for electrolyte infiltration in battery applications. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the visualization of the internal structure of the material. acs.org TEM can reveal the porosity, crystal lattice fringes, and the dispersion of any components within a composite material. For polymer-based materials derived from biphenyl dicarboxylic acids, TEM, sometimes aided by staining techniques to enhance contrast, can elucidate the nanoscale phase morphology. However, a significant challenge in using TEM for MOFs is their sensitivity to the high-energy electron beam, which can damage the crystalline structure. Therefore, low-dose techniques are often required to obtain reliable images of their intrinsic structure. acs.org

Applications of Biphenyl 2,5 Dicarboxylic Acid in Advanced Materials Science

Biphenyl-2,5-dicarboxylic Acid as a Ligand in Metal-Organic Frameworks (MOFs)

The design of MOFs using this compound often involves selecting appropriate metal centers and reaction conditions to achieve a desired network topology and pore environment. The synthesis of these MOFs is commonly achieved through solvothermal or hydrothermal methods. mdpi.comnih.gov In a typical hydrothermal synthesis, a salt of a metal ion, such as nickel nitrate (B79036) hexahydrate, is dissolved with this compound in a solvent like N,N-dimethylformamide (DMF). mdpi.com This mixture is then heated in a sealed container, leading to the crystallization of the MOF.

The reaction temperature during synthesis is a critical parameter that can be adjusted to control the properties of the final material. For instance, in the synthesis of a nickel-based MOF with a biphenyl (B1667301) dicarboxylic acid ligand, varying the hydrothermal temperature has been shown to tune the pore size of the resulting nanostructure. mdpi.comnih.govresearchgate.net This control over the synthesis process allows for the rational design of MOFs with specific characteristics for targeted applications.

The use of this compound and its derivatives as organic linkers has led to the formation of MOFs with a wide range of structural diversity and topologies. The coordination of the dicarboxylate groups with different metal centers, such as zinc(II), cadmium(II), manganese(II), and copper(II), can result in frameworks with one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures. rsc.orgfrontiersin.org

For example, the reaction of a substituted biphenyl-dicarboxylic acid, 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, with various transition metals under solvothermal conditions yielded MOFs with distinct topologies. rsc.org A manganese-based MOF exhibited a 3D framework with sra topology, while a nickel-based MOF with a similar secondary building unit (SBU) showed a 2D network with sql topology. rsc.org A copper-based MOF displayed a 4-fold interpenetrated 3D framework with lvt topology, and a cadmium-based MOF featured a unique acentric 3D/3D hetero-interpenetrated framework. rsc.org This structural variety arises from the coordination modes of the ligand and the geometry of the metal SBU. rsc.orgrsc.org

The introduction of ancillary ligands, such as 4,4′-bipyridine, can further influence the final structure, leading to complex interpenetrated networks. rsc.orgrsc.org The flexibility of the biphenyl linkage and the potential for rotation between the phenyl rings also contribute to the structural diversity observed in these MOFs.

The porous nature of this compound-based MOFs makes them promising materials for gas adsorption and separation. researchgate.net The performance of these materials in such applications is highly dependent on their specific surface area, pore size, and the chemical nature of the pore surfaces. researchgate.net

One study on a copper-based MOF constructed with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid, which possesses 1D channels with diameters of 7 and 11 Å, demonstrated selective gas adsorption. rsc.org This MOF showed selectivity for carbon dioxide over nitrogen and methane (B114726) over nitrogen. rsc.org The selectivity for CO2 is often attributed to its larger quadrupole moment and polarizability, which leads to stronger interactions with the metal sites within the MOF structure. researchgate.net

The ability to tune the pore size and functionalize the linkers in these MOFs allows for the optimization of their adsorption properties for specific gas separation tasks. researchgate.net

Table 1: Gas Adsorption Data for Selected Biphenyl-dicarboxylate Based MOFs

| MOF Name/Composition | Gas Adsorbed | Adsorption Capacity | Conditions | Source |

| [Cu₂L₂(H₂O)₂]·6H₂O·2DMF (L = 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid) | CO₂ | Selective over N₂ | Not specified | rsc.org |

| [Cu₂L₂(H₂O)₂]·6H₂O·2DMF (L = 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid) | CH₄ | Selective over N₂ | Not specified | rsc.org |

| JMS-3a (Cd-based MOF) | H₂ | 0.58 wt. % | 77 K, 800 mmHg | frontiersin.org |

| JMS-4a (Zn-based MOF) | H₂ | 0.46 wt. % | 77 K, 800 mmHg | frontiersin.org |

| JMS-4a (Zn-based MOF) | CO₂ | ~0.45 mmol g⁻¹ | 298 K | frontiersin.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

This compound-based MOFs have demonstrated potential as heterogeneous catalysts for various organic transformations. The catalytic activity often stems from the presence of accessible metal sites or functional groups within the MOF structure.

For instance, a copper-based MOF synthesized from 2,2′,6,6′-tetramethoxy-4,4′-biphenyldicarboxylic acid was found to be an active catalyst for cyanosilylation and olefin epoxidation reactions after desolvation. researchgate.net Another zinc-based MOF with the same ligand efficiently catalyzed the cycloaddition of CO₂ with epoxides under mild conditions. researchgate.net MOFs constructed from a terphenyl-dicarboxylic acid derivative and zinc(II) or copper(II) have also been shown to act as heterogeneous catalysts for the cyanosilylation of aldehydes. researchgate.net

The unique photoluminescent properties of some this compound-based MOFs make them suitable for use as chemical sensors. nih.govcapes.gov.br These materials can exhibit changes in their fluorescence or luminescence upon interaction with specific analytes, allowing for their detection. rsc.orgnih.gov

MOFs can be designed as dual-responsive photoluminescence sensors. For example, a zinc-based MOF was shown to detect Fe³⁺ and Cr₂O₇²⁻ ions, while a cadmium-based MOF could detect Hg²⁺ and Cr₂O₇²⁻ ions. nih.gov The sensing mechanism often involves the quenching or enhancement of the MOF's luminescence upon binding of the target analyte.

The high porosity and tunable nature of these MOFs allow for the selective adsorption of analytes, which can lead to a highly sensitive and selective sensor response. nih.gov The ability to couple the luminescence response with the porosity of the material opens up possibilities for developing photofluorescent sensors for small molecules. rsc.org

A key feature of MOFs synthesized with this compound and its derivatives is their tunable porosity and high surface area. mdpi.com These properties are crucial for their applications in gas storage, separation, and catalysis. researchgate.net The porosity and surface area can be controlled by several factors, including the length of the organic linker, the choice of the metal node, and the synthesis conditions. mdpi.commdpi.com

Longer linkers, such as biphenyl-dicarboxylic acids, generally lead to MOFs with larger pores and higher surface areas compared to those with shorter linkers. mdpi.com The synthesis temperature can also be used to tune the pore size. For example, a nickel-based MOF synthesized with a biphenyl dicarboxylic acid at 180 °C exhibited a nanoplate morphology with a specific surface area of 311.99 m²g⁻¹ and a pore size distribution of 1–40 nm. nih.govresearchgate.net

The ability to create isoreticular MOFs, which have the same framework topology but different linker lengths, allows for systematic tuning of pore size and surface area. mdpi.com This precise control over the porous architecture is a significant advantage of using this compound and related linkers in the design of advanced functional materials.

This compound in Coordination Polymer (CP) Development

Coordination polymers (CPs) are a class of materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). The structural rigidity and defined geometry of biphenyl-dicarboxylic acid linkers, such as the 2,5-isomer, make them exemplary candidates for creating robust and functional CPs.

The assembly of CPs using biphenyl-dicarboxylic acid ligands is typically achieved through hydrothermal or solvothermal synthesis. nih.govmdpi.com These methods involve reacting a metal salt with the dicarboxylic acid linker, often in the presence of an auxiliary ligand or a base to control the pH and facilitate crystallization. nih.govmdpi.comsemanticscholar.org The choice of metal precursor, solvent system, temperature, and the presence of ancillary ligands like 2,2′-bipyridine or 1,10-phenanthroline (B135089) can significantly influence the final architecture of the resulting polymer. nih.govsemanticscholar.org

The structural versatility of CPs derived from biphenyl-dicarboxylate linkers is extensive, ranging from simple molecular dimers to one-dimensional (1D) chains, two-dimensional (2D) layers, and complex three-dimensional (3D) metal-organic frameworks (MOFs). nih.govacs.org A key feature of the biphenyl-dicarboxylate ligand is the rotational freedom around the central carbon-carbon single bond. This flexibility allows the two phenyl rings to adopt various dihedral angles (from 0° to over 46°), enabling the ligand to adapt to the preferred coordination geometry of different metal ions. nih.gov The carboxylate groups can also exhibit multiple coordination modes, further contributing to the structural diversity of these materials. nih.gov In analogous systems using substituted biphenyl-dicarboxylic acids, structures ranging from 1D helical chains to complex, interpenetrated 3D networks have been reported. nih.govresearchgate.net

Table 1: Structural Diversity in Coordination Polymers from Analogous Biphenyl-Dicarboxylate Linkers

| Ligand System | Metal Ion(s) | Ancillary Ligand(s) | Resulting Structure | Dimensionality | Ref. |

| 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Co(II) | 1,10-phenanthroline | Molecular Dimer | 0D | nih.gov |

| 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Zn(II) | 2,2′-bipyridine | Helical Chain | 1D | nih.gov |

| 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid | Mn(II) | 1,10-phenanthroline | 3D Framework | 3D | nih.gov |

| Biphenyl-3,4′,5-tricarboxylic acid | Co(II) | 1,3-bis(imidazol-1-ylmethyl)benzene | 3D Framework with {Co₄(μ₃-OH)₂} clusters | 3D | rsc.org |

| 2,2′-bipyridyl-4,4′-dicarboxylic acid | Zn(II) | None | Interpenetrating Chiral Framework | 3D | figshare.com |

The optical properties of coordination polymers, particularly their luminescence, are of significant interest for applications in sensing, imaging, and lighting. CPs based on biphenyl-dicarboxylic acid ligands can exhibit fluorescence, often originating from the π-π* transitions within the aromatic ligand itself. researchgate.net When CPs are constructed with specific metal ions, such as zinc(II) or cadmium(II), the emission properties can be modulated. rsc.org

In lanthanide-based CPs, the biphenyl-dicarboxylate ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then results in the characteristic sharp emission lines of the lanthanide ion (ligand-sensitized luminescence). mdpi.comnih.gov The photoluminescence behavior of these materials has been investigated for their potential as fluorescent sensors. For instance, CPs derived from aromatic dicarboxylates have demonstrated the ability to detect specific metal cations and anions in solution through changes in their fluorescence intensity. rsc.orgrsc.org

When paramagnetic metal ions, such as manganese(II), cobalt(II), or copper(II), are incorporated as nodes in coordination polymers, the resulting materials can exhibit interesting magnetic behaviors. rsc.orgrsc.org The biphenyl-dicarboxylate linker can mediate magnetic exchange interactions between these metal centers. Depending on the distance and geometric arrangement of the metal ions within the framework, these interactions can be either ferromagnetic or antiferromagnetic.

Studies on CPs constructed from analogous biphenyl-tricarboxylic acid and various metal ions have shown the presence of antiferromagnetic coupling between the metallic centers. rsc.orgmdpi.com For example, a Co(II)-based polymer was found to have antiferromagnetic properties, as were related Mn(II) complexes. rsc.org Similarly, a one-dimensional Co(II) coordination polymer built with 1,1′-biphenyl-3,3′-dicarboxylic acid also showed weak antiferromagnetic coupling. researchgate.net These properties make such CPs potential candidates for the development of molecular magnetic materials.

Supramolecular Chemistry Involving this compound

Beyond coordination chemistry, this compound is a powerful building block for supramolecular self-assembly, where non-covalent interactions dictate the formation of higher-order structures.

The carboxylic acid groups of this compound are strong hydrogen bond donors and acceptors. This dual capability drives the formation of predictable and robust hydrogen-bonding networks. nih.gov In the solid state, carboxylic acids commonly form cyclic dimers through strong O-H···O hydrogen bonds, a motif that is highly prevalent in the self-assembly of biphenyl-dicarboxylic acid derivatives. nih.govacs.org

These hydrogen-bonded dimers can then act as larger building blocks, further assembling into extended 1D chains or 2D sheets. nih.govnih.gov The specific arrangement is influenced by the substitution pattern on the biphenyl core. In a study of 4,4',6,6'-tetramethyl-biphenyl-2,2'-dicarboxylic acid, each of the four independent carboxylic hydrogen atoms was found to participate in hydrogen bonding, forming both cyclic dimers and numerous hydrogen-bonded chains. nih.gov These interactions are critical in directing the crystal packing and stabilizing the resulting supramolecular architecture. rsc.org

Table 2: Typical Hydrogen Bonding Parameters in Analogous Biphenyl-Dicarboxylic Acid Crystal Structures

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Strength | Ref. |

| Carboxylic Acid O-H···O (dimer) | 2.598 - 2.652 | Not specified | Strong | nih.gov |

| Carboxylic Acid O-H···N (co-crystal) | Not specified | Not specified | Strong | nih.gov |

The aromatic biphenyl core of the molecule facilitates π-π stacking interactions, which are non-covalent interactions between the π-electron clouds of adjacent aromatic rings. numberanalytics.comyoutube.com These interactions, though weaker than hydrogen bonds, are crucial structure-directing forces in the self-assembly of biphenyl-containing molecules and play a significant role in stabilizing the resulting frameworks. nih.govrsc.org

In systems containing biphenyl moieties, π-π stacking can lead to the formation of layered or columnar structures. chinesechemsoc.org These interactions can act as non-covalent crosslinks, influencing the material's physical properties. For example, in polymers containing biphenyl side groups, π-π stacking can induce so-called smectic interactions that restrict the motion of polymer chains. rsc.org The interplay between hydrogen bonding and π-π stacking is fundamental to the formation of complex, hierarchical supramolecular structures from biphenyl-carboxylic acid building blocks. chinesechemsoc.orgacs.org

Design of Host-Guest Systems with this compound Scaffolds

The rigid and well-defined structure of biphenyl-dicarboxylic acids, including isomers like this compound, makes them exceptional candidates for constructing host-guest systems in supramolecular chemistry. The biphenyl core provides a stable and predictable scaffold, while the carboxylic acid groups offer sites for hydrogen bonding and coordination with metal ions, facilitating the assembly of complex architectures capable of encapsulating guest molecules.

This compound in Polymer Science and Engineering

The unique combination of rigidity from the biphenyl unit and reactivity from the two carboxylic acid groups positions this compound as a valuable monomer in polymer science. Its incorporation into polymer chains can impart desirable properties such as high thermal stability, mechanical strength, and specific functionalities, making it a building block for advanced polymeric materials.

Polycondensation Reactions for this compound-Based Polymers

Polycondensation is a primary method for synthesizing polymers from bifunctional monomers like this compound. youtube.comyoutube.com In this step-growth polymerization process, the dicarboxylic acid monomer reacts with a co-monomer containing two reactive functional groups, typically a diol or a diamine, to form a larger structural unit while eliminating a small molecule such as water or HCl. youtube.com

The general mechanism for forming a polyester (B1180765) via polycondensation involves the reaction of the dicarboxylic acid with a diol. youtube.com Similarly, reacting this compound with a diamine results in the formation of a polyamide, with the characteristic amide linkage (–CO–NH–) forming between the monomers. youtube.comyoutube.com

These reactions are typically carried out at elevated temperatures and often require a catalyst to achieve high molecular weights. mdpi.com The process involves two bifunctional monomers condensing to form linkages, such as ester or amide linkages, with the concurrent elimination of a small molecule. youtube.com The synthesis can be tailored to produce polymers with specific properties by carefully selecting the co-monomer and controlling the reaction conditions. For instance, the reaction of a dicarboxylic acid with a diamine is a classic example of A-A/B-B type polycondensation, leading to the formation of nylons. youtube.com

Synthesis of High-Performance Polymers and Polyesters from this compound

This compound serves as a rigid building block for high-performance polymers, analogous to how 2,5-furandicarboxylic acid (FDCA) is used as a bio-based alternative to terephthalic acid. nih.govrsc.org The incorporation of the biphenyl moiety into the polymer backbone is expected to enhance thermal stability and mechanical properties due to its rigid aromatic structure.

The synthesis of polyesters from dicarboxylic acids and diols is a well-established route to high-performance materials. mdpi.com By reacting this compound with various diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol), a range of polyesters can be produced. The properties of these polymers, such as their glass transition temperature (Tg) and melting temperature (Tm), can be tuned by the choice of the diol. For example, studies on FDCA-based polyesters show that the properties are highly dependent on the co-monomer. nih.govnih.gov

The table below outlines the thermal properties of polyesters synthesized from the related bio-based monomer, 2,5-furandicarboxylic acid (FDCA), with different diols, which provides an indication of the properties that could be expected from this compound-based polyesters.

| Diol Co-monomer | Polymer Abbreviation | Tg (°C) | Tm (°C) | Tensile Modulus (MPa) |

| 1,4-Butanediol | PBF | 40 | 173 | ~1000 |

| 1,4-Cyclohexanedimethanol | PCF | - | - | - |

| Isosorbide | PCIsF | 76.8 - 103.5 | - | - |

This table is interactive. Data is based on analogous FDCA-based polyesters and serves as a predictive model for polymers based on this compound. nih.gov

The synthesis of these polymers typically involves melt polycondensation, a process that can be catalyzed to produce high molecular weight materials suitable for applications in engineering plastics and packaging. nih.govrsc.org

Incorporation of this compound into Composite Materials

This compound can be integrated into composite materials to enhance their properties or introduce new functionalities. Its rigid structure and reactive carboxyl groups allow it to act as a reinforcing agent, a cross-linker, or a linker for creating organic-inorganic hybrid materials.

In polymer composites, dicarboxylic acids can be used to improve the material properties of a polymer matrix. For instance, dicarboxylic acids have been used to improve the water uptake, tensile strength, and elongation capability of chitosan (B1678972) membranes through ionic cross-linking and hydrogen bond formation. acs.org Similarly, this compound could be incorporated into polymer matrices to create composites with enhanced mechanical and thermal performance.

Furthermore, biphenyl-dicarboxylate linkers are extensively used in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govacs.org In these materials, the dicarboxylic acid acts as an organic linker that connects metal ions or clusters, forming a porous, crystalline framework. These composites combine the properties of the organic linker and the metal component, leading to applications in areas like gas storage and separation. researchgate.net For example, novel hybrid composites based on polymers of diphenyl-amine-2-carboxylic acid and porous activated carbon have been developed, showcasing the potential of carboxylic acid-functionalized aromatic compounds in creating advanced composite materials. mdpi.com

Catalytic Applications of this compound and Its Complexes

The functional groups and structural characteristics of this compound and its derivatives make them suitable for use in catalysis, both as organocatalysts and as ligands in metal-based catalytic systems.

Homogeneous Catalysis with this compound Derivatives

While this compound itself is not typically a direct catalyst, its derivatives and metal complexes can function as effective homogeneous catalysts. The ability of the carboxylate groups and the biphenyl scaffold to coordinate with metal centers is key to its application in this area.

Transition metal complexes bearing ligands derived from biphenyl dicarboxylic acids can catalyze a wide range of organic transformations. rsc.orgpsu.edu For example, coordination polymers assembled from biphenyl-dicarboxylate linkers and metal ions have demonstrated catalytic activity. acs.orgnih.gov A Zn(II)-based coordination polymer was shown to be an effective and recyclable heterogeneous catalyst for the Henry reaction. acs.orgacs.org Although this example is for heterogeneous catalysis, the fundamental principle of the metal-ligand complex facilitating the reaction is transferable to homogeneous systems.

In homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants. researchgate.netmpg.de Complexes of this compound with transition metals like palladium, rhodium, or iridium could potentially catalyze reactions such as cross-coupling, hydrogenation, or hydroformylation. psu.eduresearchgate.net The electronic properties and steric bulk of the biphenyl ligand can be tuned to influence the activity and selectivity of the metal catalyst. The development of chiral Brønsted acids and their application in asymmetric counteranion-directed catalysis highlights the potential of functionalized organic acids in sophisticated catalytic systems. mpg.de

Heterogeneous Catalysis Using this compound-Derived Materials

Due to the lack of available scientific literature, no content can be generated for this section. There are no documented examples of this compound being used to create materials for heterogeneous catalysis. Consequently, no data on catalyst synthesis, characterization, or performance in specific chemical reactions can be provided.

Table of Compounds Mentioned

Derivatization and Functionalization Strategies for Biphenyl 2,5 Dicarboxylic Acid

Esterification and Amidation of Carboxylic Acid Moieties in Biphenyl-2,5-dicarboxylic Acid

The carboxylic acid groups at the 2- and 5-positions are primary sites for derivatization through esterification and amidation. These reactions transform the acidic protons into more complex functional groups, altering the molecule's solubility, coordination behavior, and potential for hydrogen bonding.

Esterification: The conversion of the dicarboxylic acid to its corresponding diester can be achieved through various methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. nih.gov To overcome the equilibrium limitations of Fischer esterification, alternative reagents and catalysts are employed. Heterogeneous catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (Mⁿ⁺-mont), have proven effective for the esterification of dicarboxylic acids, with Al³⁺-mont showing high efficacy in producing good to excellent yields of esters under mild conditions. researchgate.net Such catalysts are advantageous as they can be regenerated and reused. researchgate.net Another approach involves the use of coupling reagents like dichloroimidazolidinedione (DCID), which can facilitate esterification with alcohols at room temperature in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov For selective protection, bifunctional alumina (B75360) catalysts can be used for the monomethyl esterification of dicarboxylic acids. rsc.org

Amidation: Amidation of this compound introduces robust amide bonds, which are fundamental in many biologically active compounds and polymers. researchgate.netnih.gov Direct amidation can be challenging due to the need to activate the carboxylic acid and the formation of water as a byproduct. researchgate.netnih.gov Niobium pentoxide (Nb₂O₅) has emerged as a water-tolerant and reusable Lewis acid catalyst that effectively promotes the direct synthesis of diamides from dicarboxylic acids and amines. nih.gov Kinetic studies have shown that the water-tolerant nature of Nb₂O₅ leads to higher imide yields compared to other Lewis acids. researchgate.net Alternatively, carbodiimide (B86325) coupling agents, such as N,N′-dicyclohexylcarbodiimide (DCC), are widely used to facilitate amide bond formation from non-protected acids and amines in a one-pot synthesis at room temperature. mdpi.com

Table 1: Representative Conditions for Esterification and Amidation of Carboxylic Acids

| Transformation | Reagents & Catalyst | Solvent | Conditions | Reference(s) |

|---|---|---|---|---|

| Esterification | Alcohol, Al³⁺-montmorillonite clay | Toluene | Mild heating | researchgate.net |

| Esterification | Alcohol, Dichloroimidazolidinedione (DCID), Et₃N | CH₂Cl₂ | Room Temperature | nih.gov |

| Amidation | Amine, Nb₂O₅ | Toluene | 160 °C | nih.gov |

| Amidation | Amine, N,N′-dicyclohexylcarbodiimide (DCC), NaHCO₃ | Aqueous Acetone | Room Temperature | mdpi.com |

Aromatic Functionalization of the Biphenyl (B1667301) Core in this compound (e.g., Halogenation, Nitration)

Functionalizing the biphenyl backbone introduces new properties and provides handles for further reactions, such as cross-coupling or post-synthetic modification. The electronic nature of the two deactivating carboxylic acid groups significantly influences the regioselectivity of electrophilic aromatic substitution reactions.

Nitration: Nitration introduces a nitro group (—NO₂) onto the aromatic rings. In biphenyl systems, nitration typically favors the ortho and para positions due to the activating nature of the phenyl substituent. rsc.org However, for this compound, the carboxylic acid groups are strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta positions relative to themselves. wikipedia.org Therefore, nitration would be expected to occur on the ring bearing the 5-carboxyl group at its C-4' and C-6' positions, and on the ring with the 2-carboxyl group at its C-3 and C-5 positions (relative to the other ring). The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. rsc.orgrushim.ru Once a nitro group is introduced, the ring becomes even more deactivated, making subsequent nitrations more difficult. stackexchange.com

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can be achieved through electrophilic aromatic halogenation. This reaction typically requires a Lewis acid catalyst. The directing effects of the carboxylic acid groups would again favor meta-substitution. More recently, visible-light-mediated photocatalytic methods have emerged as powerful tools for halogenation under milder conditions. mdpi.com For instance, decarboxylative halogenation can convert carboxylic acids into organic halides, although this reaction involves cleaving the C-C bond and may not be suitable for preserving the dicarboxylic acid structure. acs.org Photocatalytic Hunsdiecker-type reactions using reagents like N-chlorosuccinimide (NCS) or diethyl bromomalonate in the presence of an iridium-based photocatalyst can achieve decarboxylative halogenation of alkyl carboxylic acids. mdpi.comuni-regensburg.de

Table 2: General Strategies for Aromatic Functionalization

| Reaction | Typical Reagents | Expected Regioselectivity on this compound | Reference(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ ("mixed acid") | Meta- to both COOH groups | rsc.orgwikipedia.org |

| Halogenation | X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | Meta- to both COOH groups | rsc.org |

| Photocatalytic Halogenation | Halide source (e.g., NCS), photocatalyst, light | Varies depending on mechanism | mdpi.comuni-regensburg.de |

Introduction of Auxiliary Functional Groups on this compound

Beyond nitration and halogenation, other functional groups can be installed on the biphenyl core to tailor its properties. These groups can influence the coordination chemistry of the molecule or serve as reactive sites for further transformations. For instance, sulfonation of aromatic rings is a standard electrophilic substitution that introduces sulfonic acid (—SO₃H) groups. Another key strategy is the reduction of pre-installed nitro groups to amines (—NH₂). The resulting amino-functionalized this compound would be a valuable building block, as the amine group is a versatile functional handle for subsequent reactions and can act as a basic site within materials. stackexchange.com The introduction of such groups prior to polymerization or framework assembly is a common "pre-functionalization" approach in materials synthesis. researchgate.net

Post-Synthetic Modification of this compound-Based Materials

Post-synthetic modification (PSM) is a powerful technique for functionalizing materials, particularly Metal-Organic Frameworks (MOFs), after their initial synthesis. acs.orgnih.gov This approach allows for the incorporation of chemical functionalities that might not be stable under the conditions of MOF synthesis.

If this compound, or a pre-functionalized derivative, is used as an organic linker to construct a MOF, the resulting material can be chemically modified. For example, a MOF constructed from a nitro-functionalized this compound linker could undergo post-synthetic reduction of the nitro groups to amine groups. These amine groups within the MOF pores can then be further modified, for instance, by reaction with aldehydes to form Schiff bases or by acylation. rsc.orgkit.edu This strategy has been demonstrated in related systems like DUT-5, a MOF based on a biphenyl-dicarboxylic acid linker, where amino-tagged linkers were modified to generate single-site catalysts. rsc.orgkit.edu This method provides a pathway to introduce complex functionalities and active catalytic sites into a pre-existing, crystalline framework. acs.org

Theoretical and Computational Investigations of Biphenyl 2,5 Dicarboxylic Acid

Electronic Structure Calculations of Biphenyl-2,5-dicarboxylic Acid

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. nih.gov For this compound, DFT studies would typically begin by optimizing the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net This process determines key structural parameters.

These calculations can predict bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. The results of such calculations provide a detailed picture of the molecule's three-dimensional shape. Furthermore, DFT is used to compute various energetic and electronic properties that offer insights into the molecule's behavior. tandfonline.com

| Calculated Property | Typical Predicted Value/Information | Significance |

|---|---|---|

| Optimized Geometry | Provides bond lengths (e.g., C-C, C-O, O-H) and angles. | Defines the molecule's stable 3D structure. |

| Dihedral Angle (C-C-C-C) | Predicted to be non-planar (~50-70°) due to steric hindrance. | Governs the overall shape and packing ability of the molecule. |

| Heat of Formation | A specific energy value (e.g., in kJ/mol). | Indicates the thermodynamic stability of the molecule. rsc.org |

| Dipole Moment | A vector quantity indicating charge distribution. | Relates to the molecule's polarity and interaction with electric fields. |

| Vibrational Frequencies | A set of frequencies corresponding to IR/Raman spectra. | Helps in identifying the molecule experimentally and confirms the optimized structure is a true minimum. researchgate.net |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where electrons occupy orbitals that can extend over the entire molecule. utexas.edu Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and electronic properties. utexas.eduwikipedia.org

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. wikipedia.org The HOMO energy level relates to the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. youtube.com Visualizing the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be distributed across the π-system of the biphenyl (B1667301) core, while the LUMO may also be centered on the aromatic rings, influenced by the electron-withdrawing carboxylic acid groups.

| Parameter | Typical Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ionization potential or electron-donating ability. tandfonline.com |

| LUMO Energy | -1.5 eV | Relates to the molecule's electron affinity or electron-accepting ability. tandfonline.com |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. utexas.eduwikipedia.org |

Conformational Analysis and Torsional Dynamics of this compound

The biphenyl scaffold is not rigid; the two phenyl rings can rotate around the central carbon-carbon single bond. The specific arrangement of these rings relative to each other is known as the conformation. This rotation is governed by a delicate balance between two opposing effects: steric hindrance between substituents on the rings, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation.

For this compound, the carboxylic acid group at the 2-position (an ortho position) creates significant steric repulsion with the atoms of the second ring. This steric clash forces the molecule into a non-planar (twisted) conformation. The energy required to rotate the rings through a planar or perpendicular arrangement is known as the rotational barrier or torsional barrier. comporgchem.com Computational methods, particularly DFT, can be used to calculate the energy of the molecule as a function of the dihedral angle, generating a rotational energy profile. rsc.orgic.ac.uk This profile reveals the most stable conformation (the energy minimum) and the energy of the transition states (the energy maxima). comporgchem.com The height of these barriers determines how easily the molecule can change its conformation at a given temperature. rsc.org

| Conformation | Dihedral Angle | Relative Energy (Illustrative) | Description |

|---|---|---|---|

| Stable (Twisted) | ~60° | 0 kcal/mol (Reference) | The ground state conformation, balancing steric repulsion and conjugation. nih.gov |

| Transition State (Planar) | 0° | ~15-25 kcal/mol | High energy due to severe steric clash of the 2-carboxy group. researchgate.net |

| Transition State (Perpendicular) | 90° | ~2-3 kcal/mol | Higher energy than the stable form due to loss of π-conjugation. comporgchem.comnih.gov |

Reaction Mechanism Studies Involving this compound

Theoretical chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For aromatic carboxylic acids, a common reaction studied computationally is thermal decomposition. Studies on closely related molecules, such as biphenyl-2-carboxylic acid, provide a strong model for the likely decomposition pathways of this compound. acs.org

Computational investigations can map the potential energy surface of a reaction, identifying transition states and intermediate structures. This allows for the determination of activation energies and reaction rates, explaining why certain products are formed over others. For biphenylcarboxylic acids with a carboxyl group at the 2-position, two primary competing thermal decomposition pathways have been identified:

Decarboxylation : This pathway involves the elimination of the carboxylic acid group as carbon dioxide (CO₂), leading to the formation of biphenyl (or a substituted biphenyl). acs.orgacs.org

Ketonization (Cyclization) : This pathway involves an intramolecular dehydration and ring-closure to form a ketone. For a 2-carboxy biphenyl, this results in the formation of fluorenone. acs.orgacs.org

Theoretical studies can calculate the energy barriers for both pathways, predicting which route is more favorable under specific conditions. Research on similar compounds has shown that ketonization is often the preferred thermal decomposition pathway over decarboxylation. acs.org

Molecular Dynamics Simulations of this compound Systems

While electronic structure methods like DFT are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of systems containing many molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of how the system evolves.

For this compound, MD simulations are most relevant when studying its behavior in condensed phases or as part of a larger structure, such as a metal-organic framework (MOF). mdpi.com For instance, MD can be used to simulate a MOF constructed from this compound linkers to study:

Structural Stability : How the framework's structure behaves in the presence of solvents like water or at different temperatures. psu.edursc.org

Guest Molecule Diffusion : The movement and diffusion of small gas molecules (e.g., CO₂, CH₄) within the pores of the MOF. mdpi.com

Mechanical Properties : How the material responds to external pressures or stresses.

These simulations rely on a "force field," a set of parameters that defines the potential energy of the system and describes the interactions between atoms.

| Simulation Parameter | Typical Setting | Purpose |

|---|---|---|

| Force Field | UFF, DREIDING, or custom-developed | Defines the physics of atomic interactions. |

| System Size | Thousands to millions of atoms (e.g., a 3x3x3 supercell of the MOF). | To represent a bulk material and minimize surface effects. |

| Time Step | ~1 femtosecond (10⁻¹⁵ s) | The interval at which forces and positions are updated. |

| Simulation Length | Nanoseconds (10⁻⁹ s) to microseconds (10⁻⁶ s) | To observe processes like diffusion or conformational changes. |

| Ensemble | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) | Controls the thermodynamic conditions of the simulation. |

Prediction of Material Properties of this compound-Based Constructs

One of the most powerful applications of computational chemistry is the design of new materials. This compound is a promising organic linker for the synthesis of MOFs. Before attempting laborious and expensive laboratory synthesis, computational methods can be used to create hypothetical MOF structures and predict their properties. researchgate.net This high-throughput computational screening allows researchers to rapidly evaluate thousands of potential structures and identify candidates with desirable characteristics for specific applications, such as gas storage or separation. chemrxiv.org

By combining the geometry of the this compound linker with various metal nodes and network topologies, computer algorithms can generate vast libraries of hypothetical MOFs. researchgate.net The properties of these virtual materials are then calculated. Key properties that can be predicted include:

Pore Geometry : Pore Limiting Diameter (PLD) and Largest Cavity Diameter (LCD), which determine which molecules can enter the framework. nih.gov

Textural Properties : Accessible surface area and pore volume, which relate to the material's total capacity for adsorbed guests. researchgate.net

Gas Adsorption Properties : The affinity and selectivity of the MOF for different gases (e.g., CO₂ vs. N₂), which is crucial for separation applications. rsc.org

These predictions guide experimental efforts toward the most promising materials, accelerating the discovery of new functional MOFs. nih.gov

| Predicted Property | Example Unit | Relevance to Application |

|---|---|---|

| Pore Limiting Diameter (PLD) | Ångströms (Å) | Determines molecular sieving capabilities for gas separation. nih.gov |

| Volumetric Surface Area | m²/cm³ | Indicates the density of adsorption sites for gas storage. |

| CO₂ Adsorption Capacity | cm³/g or mol/kg | Measures the amount of CO₂ the material can store at a given pressure. |

| CO₂/N₂ Selectivity | Dimensionless ratio | Crucial for capturing CO₂ from flue gas. rsc.org |

Future Directions and Emerging Research Avenues for Biphenyl 2,5 Dicarboxylic Acid

Advanced Synthetic Strategies and Scalable Production Methodologies

The future utility of biphenyl-2,5-dicarboxylic acid is intrinsically linked to the development of efficient and scalable synthetic routes. Historically, the synthesis of biphenyl (B1667301) scaffolds has relied on methods such as the Wurtz-Fittig and Ullmann reactions. rsc.org However, modern organic synthesis is trending towards more versatile and robust palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is a particularly prominent method for forming the biphenyl linkage, involving the reaction of a boronic acid with an aryl halide. rsc.orgajgreenchem.com It is anticipated that future strategies for this compound will focus on optimizing Suzuki-Miyaura and other cross-coupling reactions (e.g., Stille, Hiyama, Negishi) for higher yields, lower catalyst loadings, and milder conditions. rsc.org

Emerging research is likely to concentrate on the following areas:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Adapting cross-coupling reactions to flow systems could enable on-demand, industrial-scale production of this compound and its derivatives.

Mechanochemistry: Liquid-assisted grinding and ball-milling techniques represent a green chemistry approach that can reduce or eliminate the need for bulk solvents, potentially leading to higher efficiency and a better environmental profile. researchgate.net

C-H Activation: Direct arylation via C-H bond activation is a highly atom-economical strategy that avoids the pre-functionalization of starting materials (e.g., creating boronic acids or organohalides). Future research could unlock novel pathways to this compound by directly coupling appropriate benzene (B151609) derivatives.

Table 1: Comparison of Potential Synthetic Routes for this compound This table is generated based on established methods for biphenyl synthesis.

| Synthetic Method | Typical Reactants | Key Advantages | Potential Challenges for Scalability |

|---|---|---|---|

| Suzuki-Miyaura Coupling rsc.orgajgreenchem.com | Aryl Boronic Acid + Aryl Halide | High functional group tolerance, commercial availability of reactants, high yields. | Cost of palladium catalyst, removal of boron impurities. |

| Ullmann Reaction rsc.org | Two Aryl Halides | Does not require organometallic reagents. | Harsh reaction conditions (high temperatures), often requires copper catalyst, limited substrate scope. |

| Flow Chemistry | Adaptable to various coupling reactions | Excellent process control, enhanced safety, easy to scale up. | Initial equipment investment, potential for channel clogging. |

| Direct C-H Arylation | Two C-H bonds or one C-H bond and one Aryl Halide | High atom economy, reduced pre-functionalization steps. | Controlling regioselectivity can be difficult, catalyst development is ongoing. |

Novel Applications in Energy Storage and Conversion Technologies

The rigid structure and bifunctional nature of this compound make it an excellent candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with exceptionally high surface areas, making them ideal for applications in energy storage.

Supercapacitors: Research on related isomers like 4,4'-biphenyldicarboxylic acid has shown that when used as a linker in nickel-based MOFs, it can create materials with high specific capacitance. mdpi.com The longer linker compared to benzene dicarboxylic acid can lead to MOFs with larger pores and surface areas, which improves capacitance. mdpi.com It is projected that MOFs synthesized with this compound could exhibit unique pore geometries and electronic properties, leading to novel electrode materials for high-performance supercapacitors. A Ni-BPDC-MOF (using the 4,4'- isomer) has achieved a specific capacitance of 488 F·g⁻¹ at a current density of 1.0 A·g⁻¹. mdpi.com

Batteries: Dicarboxylic acids are being explored as high-performance anode materials for both lithium-ion and sodium-ion batteries. For instance, 2,2′-bipyridine-5,5′-dicarboxylic acid has demonstrated a very high initial specific capacity in lithium-ion batteries, attributed to its highly ordered structure facilitated by hydrogen bonding. ossila.com The potential for this compound to self-assemble into ordered arrangements could be harnessed to create stable anode materials with high capacity and good cycling stability.

Table 2: Performance of Related Dicarboxylic Acids in Energy Applications

| Compound | Application | Key Performance Metric | Reference |

|---|---|---|---|

| 4,4'-biphenyl dicarboxylic acid (in Ni-MOF) | Supercapacitor Electrode | 488 F·g⁻¹ at 1.0 A·g⁻¹ | mdpi.com |

| 2,2′-bipyridine-5,5′-dicarboxylic acid | Li-ion Battery Anode | Initial capacity of 1200 mAh·g⁻¹; 550 mAh·g⁻¹ after 100 cycles | ossila.com |

| 2,2′‐bipyridyl‐4,4′‐dicarboxylic acid | Perovskite Solar Cell Interface Modifier | Contributed to a device PCE of 25.41% | researchgate.net |

Integration into Smart Materials and Responsive Systems

"Smart" materials can change their properties in response to external stimuli such as pH, light, or temperature. The unique structure of this compound provides a platform for designing such materials.

pH-Responsive Polymers: The carboxylic acid groups are weak acids, meaning their protonation state is dependent on the ambient pH. By incorporating this compound into a polymer backbone, it is possible to create hydrogels or membranes that swell, shrink, or change their permeability in response to pH changes.

Liquid Crystals: The rigid, rod-like nature of the biphenyl core is a fundamental structural motif in many liquid crystals. By esterifying the carboxylic acid groups with appropriate side chains, new liquid crystalline materials could be developed. The 2,5-substitution pattern would lead to a "bent-core" or "hockey-stick" shape, which is known to produce unique and complex liquid crystal phases.

Vitrimers and Self-Healing Materials: Vitrimers are a class of polymers that combine the mechanical strength of thermosets with the reprocessability of thermoplastics. Research on 2,5-furandicarboxylic acid (FDCA) has shown it can be used to create bio-based epoxy vitrimers capable of self-healing and mechanical recycling through thermally induced transesterification exchange reactions. nih.gov By analogy, this compound could be explored as a crosslinker in vitrimer systems, imparting high thermal stability and mechanical robustness while enabling "smart" properties like repairability and re-formability.

Bio-inspired Materials and Sustainable Chemistry with this compound

The push towards a circular economy and sustainable chemical processes is a major driver of materials research. Future work on this compound is expected to align with these principles.

Bio-inspired Synthesis: Biology-Oriented Synthesis (BIOS) is a strategy that uses scaffolds from natural products to guide the creation of new molecules with biological activity. bham.ac.uk While biphenyls themselves are simple structures, they are the core of many complex natural products. rsc.org Future research may focus on using enzymatic or chemo-enzymatic methods to synthesize the biphenyl core, mimicking biological pathways to achieve greater efficiency and sustainability.

Sustainable Feedstocks: A major goal in sustainable chemistry is to replace petrochemical feedstocks with renewable, bio-based alternatives. 2,5-Furandicarboxylic acid (FDCA), for example, is a prominent bio-based monomer derived from biomass that is seen as a green alternative to terephthalic acid. nih.govnih.gov A significant future research avenue would be the development of synthetic pathways to this compound from renewable sources like lignin. Lignin, a complex aromatic biopolymer, could potentially be broken down and reassembled into valuable biphenyl structures, creating a high-value chemical from biomass waste. rsc.org

Recyclable Polymers: The incorporation of this compound into polymers like polyesters or polyamides could lead to materials with high performance, such as excellent thermal stability and mechanical strength. A key research focus will be on designing these polymers for chemical recyclability, where the polymer can be broken down into its constituent monomers and re-polymerized, creating a closed-loop life cycle.

Computational Design and Predictive Modeling for Future Research in this compound